(E/Z)-NSAH

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

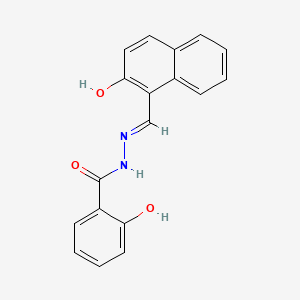

2-hydroxy-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c21-16-8-4-3-7-14(16)18(23)20-19-11-15-13-6-2-1-5-12(13)9-10-17(15)22/h1-11,21-22H,(H,20,23)/b19-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSJOLDICPVVAV-YBFXNURJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=C3O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=CC=C3O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54009-54-0 |

Source

|

| Record name | 2-Hydroxy-1-naphthalaldehyde salicyloylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054009540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Purification of (E/Z)-N-Stearoyl-4-hydroxysphinganine ((E/Z)-NSAH)

This technical guide provides a comprehensive overview of the synthesis and purification methods for (E/Z)-N-stearoyl-4-hydroxysphinganine (this compound), a ceramide analogue of significant interest in sphingolipid research. The document details plausible synthetic routes, experimental protocols, purification techniques, and relevant biological pathways.

Introduction to this compound

N-stearoyl-4-hydroxysphinganine (NSAH), also known as N-octadecanoyl-phytosphingosine, is a phytoceramide. Ceramides (B1148491) are a class of sphingolipids that are integral structural components of the lipid bilayer of cell membranes and also function as signaling molecules involved in various cellular processes, including apoptosis, cell cycle arrest, and differentiation.[1][2] The "E/Z" designation refers to the isomeric forms that can arise from the synthesis of the sphingoid base, specifically around any double bonds introduced during the synthetic process. The stereochemistry of the long-chain base is crucial for its biological activity.

The general structure of NSAH consists of a 4-hydroxysphinganine (B1654555) (phytosphingosine) backbone N-acylated with stearic acid. The synthesis of NSAH and its analogues is of interest for developing therapeutic agents that can modulate ceramide metabolism and signaling pathways, which are often dysregulated in diseases such as cancer.[1][3]

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process that generally involves the stereoselective synthesis of a protected 4-hydroxysphinganine backbone, followed by N-acylation with stearic acid, and subsequent deprotection. The following is a representative synthetic strategy based on methodologies reported for similar ceramide analogues.[1][4][5]

General Synthetic Workflow

The synthesis can be logically divided into the construction of the sphingoid base and its subsequent acylation.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: A Plausible Synthetic Route

The following protocol is a composite based on established methods for synthesizing sphingoid bases and ceramides.[1][4][5]

Step 1: Synthesis of the 4-hydroxysphinganine backbone

A common starting material for the synthesis of sphingoid bases is a protected amino acid, such as a derivative of L-serine.[5][6] The synthesis involves the coupling of an appropriate alkyl chain to introduce the long aliphatic tail.

-

Coupling Reaction: A protected L-serine derivative, for example, N-Boc-L-serine methyl ester, is reacted with a Grignard reagent or an organolithium reagent derived from a long-chain alkyne to introduce the hydrocarbon tail. This is a crucial step for setting up the stereocenters.

-

Reduction: The resulting ketone is then stereoselectively reduced to a hydroxyl group. This reduction is critical for establishing the correct stereochemistry of the final sphingoid base.

-

Introduction of the 4-hydroxyl group: The 4-hydroxyl group can be introduced via various methods, including Sharpless asymmetric epoxidation of an allylic alcohol intermediate followed by regioselective ring-opening.

-

Protection/Deprotection: Throughout the synthesis, appropriate protecting groups are used for the amine and hydroxyl functionalities to prevent unwanted side reactions. These are subsequently removed to yield the free 4-hydroxysphinganine backbone.

Step 2: N-acylation with Stearic Acid

The final step in the synthesis of NSAH is the coupling of the 4-hydroxysphinganine backbone with stearic acid.

-

Activation of Stearic Acid: Stearic acid is activated to facilitate the acylation of the amino group of the sphingoid base. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as Hydroxybenzotriazole (HOBt).[1]

-

Coupling Reaction: The activated stearic acid is then reacted with the 4-hydroxysphinganine backbone in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). A base, such as N-methylmorpholine, may be added to neutralize any acid formed during the reaction.[1]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried and the solvent is removed under reduced pressure to yield the crude this compound.

Purification of this compound

Purification of the crude product is essential to isolate the desired NSAH isomers from unreacted starting materials, byproducts, and any isomeric impurities.

Purification Workflow

Caption: Workflow for the purification and characterization of this compound.

Experimental Protocol for Purification

1. Flash Column Chromatography:

This is a standard technique for the initial purification of the crude product.[4]

-

Stationary Phase: Silica (B1680970) gel is commonly used as the stationary phase.

-

Mobile Phase (Eluent): A gradient of ethyl acetate (B1210297) in a non-polar solvent like petroleum ether or cyclohexane (B81311) is often effective. For instance, a gradient from 0% to 10% ethyl acetate in petroleum ether can be employed.[4] The polarity of the eluent is gradually increased to elute compounds with increasing polarity.

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the desired product. Fractions with similar purity are then combined.

-

Visualization: TLC plates can be visualized using reagents like ninhydrin (B49086) (for free amines, if any) or potassium permanganate (B83412) (KMnO₄) solution.[4]

2. Separation of (E/Z) Isomers:

If the synthesis results in a mixture of E and Z isomers, their separation might be necessary. This can be challenging due to their similar physical properties.

-

Argentation Chromatography: This technique utilizes a stationary phase (e.g., silica gel) impregnated with silver nitrate. The silver ions interact differently with the π-electrons of the double bonds in the E and Z isomers, allowing for their separation.[7]

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be employed for isomer separation. Chiral columns may be necessary if enantiomeric separation is also required. The choice of column and mobile phase will depend on the specific properties of the NSAH isomers.[7]

Quantitative Data Summary

The following tables summarize representative quantitative data that could be obtained during the synthesis and purification of NSAH, based on values reported for similar compounds.[4]

Table 1: Reaction Yields and TLC Data

| Reaction Step | Product | Yield (%) | Rf Value | TLC Eluent System |

| N-acylation | Crude NSAH | 70-90 | 0.4-0.6 | Cyclohexane/Ethyl Acetate (3:2) |

| Purification | Purified NSAH | 50-75 (overall) | 0.5 | Cyclohexane/Ethyl Acetate (3:2) |

Table 2: Spectroscopic Data for Characterization

| Technique | Key Features |

| 1H NMR | Signals corresponding to the long alkyl chains, methine protons adjacent to hydroxyl and amide groups, and the amide proton. |

| 13C NMR | Resonances for the carbonyl carbon of the amide, carbons bearing hydroxyl groups, and the aliphatic carbons of the fatty acid and sphingoid base chains. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of NSAH (e.g., [M+H]+). |

Biological Context: Ceramide Signaling in Apoptosis

NSAH, as a ceramide, is expected to participate in cellular signaling pathways that regulate fundamental processes like apoptosis. An increase in intracellular ceramide levels is a key event in the induction of apoptosis in response to various cellular stresses.

Caption: Simplified ceramide-mediated apoptosis pathway.

This pathway illustrates that cellular stress can lead to an increase in ceramide levels through the activation of ceramide synthases.[1] Exogenously supplied ceramides like NSAH can also contribute to this pool. Elevated ceramide levels can then promote apoptosis. Conversely, sphingosine kinase (SphK) can phosphorylate sphingosine to sphingosine-1-phosphate (S1P), which is a pro-survival signal. Ceramides can inhibit this pro-survival pathway, further tipping the balance towards apoptosis.[1]

Conclusion

The synthesis and purification of this compound require a multi-step approach with careful control of stereochemistry and efficient purification strategies. The methodologies outlined in this guide, based on established literature for similar compounds, provide a solid foundation for researchers to produce and study this important phytoceramide. The ability to synthesize specific isomers of NSAH will be crucial for elucidating their precise roles in sphingolipid-mediated signaling pathways and for the development of novel therapeutic interventions.

References

- 1. Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exogenous Ceramide Serves as a Precursor to Endogenous Ceramide Synthesis and as a Modulator of Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of a novel ceramide analogue and its use in a high-throughput fluorogenic assay for ceramidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. dspace.library.uu.nl [dspace.library.uu.nl]

- 7. researchgate.net [researchgate.net]

(E/Z)-NSAH: A Technical Guide to its Mechanism of Action as a Novel Ribonucleotide Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-NSAH, a non-nucleoside small molecule, has been identified as a potent, reversible, and competitive inhibitor of human ribonucleotide reductase (hRR). This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with hRR, its impact on cellular processes, and the experimental methodologies used for its characterization. The information presented is intended to support further research and drug development efforts targeting ribonucleotide reductase.

Introduction: The Role of Ribonucleotide Reductase in Cellular Proliferation

Ribonucleotide reductase (RR) is a critical enzyme that catalyzes the rate-limiting step in the de novo synthesis of deoxyribonucleoside diphosphates (dNDPs), the essential precursors for DNA replication and repair.[1] The enzyme is a heterodimer composed of a large subunit (R1 or hRRM1) and a small subunit (R2 or hRRM2). The R1 subunit contains the catalytic site and allosteric regulatory sites, while the R2 subunit houses a di-iron center that generates a stable tyrosyl free radical necessary for the reduction of ribonucleotides.[2] Due to its fundamental role in DNA synthesis, RR is a well-established and clinically validated target for anticancer therapies.[1]

This compound: A Novel Non-Nucleoside Inhibitor of Ribonucleotide Reductase

This compound, or naphthyl salicylic (B10762653) acyl hydrazone, represents a class of non-nucleoside inhibitors of human ribonucleotide reductase.[1] Unlike nucleoside analogs that can cause toxicity through DNA chain termination and other off-target effects, this compound offers a more specific mechanism of action by directly targeting the catalytic site of the R1 subunit.[1][2]

Mechanism of Action: Competitive Inhibition

This compound acts as a reversible and competitive inhibitor of hRR.[1][3] This mode of inhibition means that this compound directly competes with the natural ribonucleoside diphosphate (B83284) (NDP) substrates for binding to the catalytic site on the hRRM1 subunit.[1] A crystal structure of this compound in complex with hRRM1 has confirmed its binding at the catalytic site, elucidating the specific molecular interactions responsible for its inhibitory activity.[1]

Cellular Consequences of this compound Activity

The inhibition of hRR by this compound leads to a depletion of the intracellular deoxyribonucleotide (dNTP) pools, particularly dGTP and dATP.[1] This imbalance in dNTP levels triggers replication stress and ultimately leads to an arrest of the cell cycle in the S-phase, the phase of active DNA synthesis.[1] By halting DNA replication, this compound effectively inhibits the proliferation of rapidly dividing cells, such as cancer cells.

Quantitative Data

The inhibitory potency of this compound has been quantified through various in vitro and cell-based assays.

| Parameter | Value | Description | Reference |

| Cell-free IC50 | 32 µM | The concentration of this compound required to inhibit 50% of the enzymatic activity of purified human ribonucleotide reductase in a cell-free system. | [3] |

| Cell-based IC50 | ~250 nM | The concentration of this compound required to inhibit 50% of the growth of cells in culture. This value reflects the compound's potency in a cellular context, accounting for cell permeability and metabolism. | [3] |

| Apparent Dissociation Constant (Kd) | 37 µM | A measure of the binding affinity of this compound to the hRRM1 subunit. A lower Kd value indicates a higher binding affinity. | [1] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound action.

Experimental Workflow for Characterizing this compound

Caption: Workflow for characterizing this compound.

Experimental Protocols

Ribonucleotide Reductase Activity Assay (In Vitro)

This assay measures the enzymatic activity of purified hRR in the presence of varying concentrations of this compound to determine the IC50 value.

-

Materials:

-

Purified human R1 and R2 subunits of ribonucleotide reductase.

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgSO4, 1 mM EDTA).

-

Substrate: [3H]-labeled Cytidine Diphosphate ([3H]-CDP).

-

Allosteric effector: ATP.

-

Reducing system: Thioredoxin (Trx), Thioredoxin Reductase (TrxR), and NADPH.

-

This compound dissolved in DMSO.

-

Quenching solution (e.g., perchloric acid).

-

Neutralizing solution (e.g., KOH).

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, ATP, the reducing system, and the R1 and R2 subunits.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures and pre-incubate.

-

Initiate the reaction by adding the [3H]-CDP substrate.

-

Allow the reaction to proceed for a defined time at 37°C.

-

Stop the reaction by adding the quenching solution.

-

Neutralize the samples.

-

Quantify the amount of [3H]-dCDP product formed using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (MTS Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cells to determine the cell-based IC50.

-

Materials:

-

Cancer cell line (e.g., PANC-1).

-

Complete cell culture medium.

-

96-well plates.

-

This compound dissolved in DMSO.

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified period (e.g., 72 hours).

-

Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to the vehicle control for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on cell cycle distribution.

-

Materials:

-

Cancer cell line.

-

Complete cell culture medium.

-

This compound.

-

Phosphate-buffered saline (PBS).

-

Ethanol (B145695) (for fixation).

-

RNase A.

-

Propidium Iodide (PI) staining solution.

-

Flow cytometer.

-

-

Procedure:

-

Treat the cells with this compound at a concentration around its IC50 value for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in the S-phase is indicative of RR inhibition.

-

Conclusion

This compound is a promising non-nucleoside inhibitor of human ribonucleotide reductase with a distinct mechanism of action. Its ability to competitively and reversibly inhibit the catalytic activity of hRR, leading to S-phase cell cycle arrest, makes it a valuable lead compound for the development of novel anticancer therapeutics with a potentially improved safety profile compared to traditional nucleoside analogs. The data and protocols presented in this guide provide a comprehensive foundation for further investigation and development of this compound and related compounds.

References

A Comprehensive Technical Guide to the Discovery, Synthesis, and Biological Activity of (E/Z)-N-Substituted Acylhydrazones

This whitepaper provides an in-depth overview of the discovery, history, and therapeutic potential of (E/Z)-N-Substituted Acylhydrazones (NSAHs). This class of compounds has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Emergence of N-Substituted Acylhydrazones

N-Substituted Acylhydrazones (NSAHs) are a versatile class of organic compounds characterized by the presence of an acyl group attached to a hydrazone moiety (-CO-NH-N=CH-). The discovery of the biological potential of hydrazones can be traced back to early investigations into their coordination chemistry and has since expanded into a significant area of drug discovery. The core hydrazone structure serves as a valuable pharmacophore, with biological activity being highly dependent on the nature of the substituents.[1] The E/Z isomerism at the C=N double bond is a critical determinant of their pharmacological profile, influencing binding affinity to biological targets.[2][3][4]

The history of NSAH development is not linear but rather a culmination of efforts in various therapeutic areas. Initial interest was sparked by their antitubercular activity, reminiscent of isoniazid, which contains a hydrazide group.[1] Subsequent research revealed a wide array of activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[1][5][6] This has established NSAHs as a privileged scaffold in modern medicinal chemistry.

Synthesis and Stereochemistry of (E/Z)-NSAH

The synthesis of NSAHs is typically achieved through a straightforward condensation reaction between a hydrazide and an appropriate aldehyde or ketone.[1][7] The reaction is often catalyzed by a few drops of acid and is carried out in a suitable solvent like ethanol.[7] The stereochemistry of the resulting C=N double bond can be influenced by the reaction conditions and the nature of the substituents, leading to the formation of E and Z isomers.[2][3]

Experimental Protocol: General Synthesis of this compound

A general procedure for the synthesis of N-substituted acylhydrazones is as follows:

-

Reactant Preparation: Equimolar amounts of a substituted benzoic acid hydrazide and a substituted aldehyde are dissolved in absolute ethanol.

-

Catalysis: A catalytic amount of glacial acetic acid is added to the mixture.

-

Reaction: The mixture is refluxed for a period of 2-8 hours, with the progress of the reaction monitored by thin-layer chromatography.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

-

Characterization: The structure and stereochemistry of the synthesized compounds are confirmed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[7][8]

Diagram: General Synthesis of this compound

Caption: General reaction scheme for the synthesis of this compound.

Biological Activities and Therapeutic Potential

NSAHs have demonstrated a remarkable range of biological activities, making them promising candidates for the development of novel therapeutic agents.

3.1. Antimicrobial Activity

Several NSAH derivatives have been reported to exhibit significant antibacterial and antifungal properties.[1][7] The mode of action is often attributed to the chelation of metal ions essential for microbial growth or the inhibition of specific enzymes.

3.2. Anticancer Activity

The anticancer potential of NSAHs is a rapidly growing area of research. These compounds have shown cytotoxicity against various cancer cell lines.[1][5] The proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways. For instance, some derivatives have been found to be highly effective against colon adenocarcinoma (HT-29) and human malignant melanoma (A375) cell lines.[5]

3.3. Enzyme Inhibition

NSAHs have been identified as potent inhibitors of several enzymes with therapeutic relevance.

-

Monoamine Oxidase (MAO) Inhibition: Certain NSAHs have been shown to be selective and potent inhibitors of MAO-A, an enzyme involved in the metabolism of neurotransmitters.[8] This suggests their potential for the treatment of depression and other neurological disorders.

-

Cyclooxygenase (COX) Inhibition: N-acyl hydrazone derivatives have been designed as selective COX-2 inhibitors, which are sought after for their anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[6]

Table 1: Summary of Biological Activities of Selected NSAH Derivatives

| Compound Class | Target | Biological Activity | IC50/Activity | Reference |

| 1-substituted-2-phenylhydrazones | hMAO-A | Monoamine Oxidase A Inhibition | 0.028 µM (for compound 2b) | [8] |

| N-acyl hydrazones with methyl sulfonyl moiety | COX-2 | Cyclooxygenase-2 Inhibition | 0.143 µM (for compound 3j) | [6] |

| N-Substituted Amino Acid Hydrazone-Isatin Derivatives | HT-29 (colon adenocarcinoma) | Anticancer | High cytotoxicity at 100 µM | [5] |

| 4-Substituted benzoic acid [(5-nitro-thiophene-2-yl)methylene]hydrazides | Bacteria | Bacteriostatic/Bactericidal | - | [1] |

Signaling Pathways and Mechanisms of Action

The diverse biological effects of NSAHs are a result of their interaction with various cellular targets and signaling pathways.

4.1. MAO-A Inhibition Pathway

In the context of MAO-A inhibition, NSAHs act as competitive inhibitors, binding to the active site of the enzyme and preventing the breakdown of monoamine neurotransmitters like serotonin (B10506) and norepinephrine.[8] This leads to an increase in the synaptic levels of these neurotransmitters, which is beneficial in the treatment of depression.

Diagram: MAO-A Inhibition by NSAH

Caption: Mechanism of MAO-A inhibition by this compound.

4.2. COX-2 Inhibition Pathway

As COX-2 inhibitors, NSAHs block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[6] The selectivity for COX-2 over COX-1 is a crucial aspect of their design, aiming to minimize the side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.

Diagram: COX-2 Inhibition by NSAH

Caption: Mechanism of COX-2 inhibition by this compound.

Future Directions and Conclusion

N-Substituted Acylhydrazones represent a highly promising and versatile class of compounds with a wide range of therapeutic applications. The ease of their synthesis and the ability to readily modify their structure allows for the fine-tuning of their biological activity. Future research in this area will likely focus on the development of more potent and selective NSAH derivatives, the elucidation of their detailed mechanisms of action, and their advancement through preclinical and clinical development. The continued exploration of the vast chemical space of NSAHs holds great promise for the discovery of novel drugs to address unmet medical needs.

References

- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereodivergent Aminocatalytic Synthesis of Z- and E-Trisubstituted Double Bonds from Alkynals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Khan Academy [khanacademy.org]

- 5. Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of New N-Acyl Hydrazones with a Methyl Sulfonyl Moiety as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

(E/Z)-NSAH: A Technical Guide to its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-NSAH, a naphthyl salicylic (B10762653) acyl hydrazone, is a reversible and competitive non-nucleoside inhibitor of human ribonucleotide reductase (RR). By targeting the catalytic site of the RRM1 subunit, this compound effectively depletes the cellular pools of deoxyribonucleoside triphosphates (dNTPs), leading to S-phase cell cycle arrest and the induction of apoptosis. This technical guide provides a comprehensive overview of the biological activity of this compound, its molecular targets, and the downstream signaling pathways it modulates. Detailed experimental protocols for assessing its activity are also presented to facilitate further research and drug development efforts.

Introduction

Ribonucleotide reductase is a critical enzyme responsible for the de novo synthesis of dNTPs, the essential building blocks for DNA replication and repair.[1] Its activity is tightly regulated and often upregulated in rapidly proliferating cancer cells, making it an attractive target for anticancer drug development.[2] this compound has emerged as a potent small molecule inhibitor of RR with promising preclinical activity. This document serves as a technical resource, consolidating the current knowledge on the biological effects and mechanism of action of this compound.

Biological Activity and Molecular Targets

The primary biological activity of this compound stems from its direct inhibition of ribonucleotide reductase. This leads to a cascade of cellular events, including the disruption of DNA synthesis and the activation of cell cycle checkpoints and apoptotic pathways.

Quantitative Data

The inhibitory potency of this compound against ribonucleotide reductase has been determined in both cell-free and cell-based assays.

| Parameter | Value | Assay Type | Reference |

| Cell-Free IC50 | 32 µM | Enzymatic RR inhibition assay | |

| Cell-Based IC50 | ~250 nM | Cell growth inhibition assay | |

| Binding Affinity (KD) | 37 µM | Fluorescence quenching assay | |

| Inhibition Constant (Ki) | 5.0 µM | Steady-state kinetics | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activity of this compound.

Synthesis of this compound

This compound can be synthesized through a multi-step process starting from salicylic acid derivatives. A general procedure is outlined below, based on the synthesis of similar hydrazone compounds.[4][5][6][7]

Protocol:

-

Esterification: Convert the starting salicylic acid derivative to its corresponding methyl ester.

-

Hydrazide Formation: React the methyl ester with hydrazine (B178648) hydrate (B1144303) in methanol (B129727) to form the acylhydrazide.

-

Condensation: Condense the acylhydrazide with a naphthyl aldehyde derivative under acidic catalysis at room temperature to yield the final this compound product. The E-isomer is typically favored under thermodynamic control.[4]

Cell-Free Ribonucleotide Reductase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified ribonucleotide reductase.[8][9][10][11]

Materials:

-

Purified human RRM1 and RRM2 subunits

-

[3H]-CDP (radiolabeled substrate)

-

ATP (allosteric activator)

-

Human thioredoxin (hTrx1)

-

Human thioredoxin reductase (hTrxR1)

-

NADPH

-

This compound

-

Assay buffer: 50 mM HEPES (pH 7.6), 15 mM MgSO4, 1 mM EDTA

Procedure:

-

Prepare a reaction mixture containing RRM1, RRM2, ATP, hTrx1, hTrxR1, and NADPH in the assay buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding [3H]-CDP.

-

Incubate the reaction at 37°C.

-

Take aliquots at different time points and quench the reaction with perchloric acid.

-

Neutralize the samples with KOH.

-

Quantify the amount of [3H]-dCDP formed using a suitable method, such as HPLC or liquid scintillation counting.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Ribonucleotide Reductase Inhibition Assay (dNTP Pool Measurement)

This assay determines the effect of this compound on intracellular dNTP levels, providing a measure of its target engagement in a cellular context.[3][12][13][14][15]

Materials:

-

Cancer cell line of interest

-

This compound

-

Methanol for extraction

-

LC-MS/MS system or HIV-1 reverse transcriptase-based dNTP assay kit

Procedure:

-

Culture cancer cells to the desired confluency.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 2, 6, 24 hours).

-

Harvest the cells and perform a methanol-based metabolite extraction.

-

Quantify the intracellular dATP and dGTP levels using a sensitive method like LC-MS/MS or an HIV-1 RT-based assay.

-

Observe the dose-dependent decrease in dNTP pools as an indicator of RR inhibition.

Cell Cycle Analysis

This protocol uses flow cytometry to analyze the effect of this compound on cell cycle progression.[16][17][18][19]

Materials:

-

Cancer cell line

-

This compound

-

Propidium Iodide (PI) staining solution

-

RNase A

-

70% Ethanol (ice-cold)

-

Flow cytometer

Procedure:

-

Treat cells with this compound at various concentrations for a defined period (e.g., 24, 48 hours).

-

Harvest the cells, including any detached cells from the culture medium.

-

Wash the cells with PBS and fix them in ice-cold 70% ethanol.

-

Wash the fixed cells to remove ethanol.

-

Resuspend the cells in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Detection by Western Blot

This method is used to detect the expression of key apoptosis-related proteins following treatment with this compound.[2][20][21][22][23]

Materials:

-

Cancer cell line

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Western blotting equipment

Procedure:

-

Treat cells with this compound.

-

Lyse the cells using RIPA buffer and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Analyze the changes in the expression of apoptotic markers.

Signaling Pathways and Mechanisms of Action

Inhibition of ribonucleotide reductase by this compound triggers a series of downstream signaling events that ultimately lead to cell cycle arrest and apoptosis.

dNTP Depletion and Replication Stress

The primary mechanism of action of this compound is the depletion of cellular dNTP pools. This scarcity of DNA building blocks leads to the stalling of replication forks during S-phase, a condition known as replication stress.[1][24][25]

Activation of DNA Damage Response

Replication stress activates the DNA damage response (DDR) pathway. The ATR-Chk1 and ATM-Chk2 signaling cascades are key players in this response.[26][27][28][29][30][31][32] ATRIP, a binding partner of ATR, is also involved in this process.[32] These kinases phosphorylate a range of downstream targets to halt cell cycle progression and facilitate DNA repair.

S-Phase Arrest

The activation of the DDR pathway, particularly the ATR-Chk1 axis, leads to the phosphorylation and inhibition of Cdc25 phosphatases. This prevents the activation of cyclin-dependent kinases (CDKs) that are necessary for progression through the S and G2/M phases, resulting in an S-phase arrest.[31]

Induction of Apoptosis

Prolonged S-phase arrest and unresolved replication stress can trigger apoptosis. The DDR pathway can activate the tumor suppressor protein p53, which in turn can induce the expression of pro-apoptotic proteins like Puma and Noxa.[26][33] This shifts the balance of Bcl-2 family proteins towards apoptosis, leading to the activation of caspases and the execution of programmed cell death.[34]

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound leading to cell cycle arrest and apoptosis.

Experimental Workflow for this compound Evaluation

Caption: General experimental workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound is a potent and specific inhibitor of ribonucleotide reductase, representing a promising scaffold for the development of novel anticancer therapeutics. Its mechanism of action, involving the depletion of dNTPs and subsequent induction of replication stress, S-phase arrest, and apoptosis, is well-defined. The experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and related compounds. Future studies should focus on optimizing its pharmacological properties and evaluating its efficacy in in vivo models of cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Blockade of de novo dNTP biosynthesis pathway delays HIV-1 early life cycle kinetics and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Guided Synthesis and Mechanistic Studies Reveal Sweetspots on Naphthyl Salicyl Hydrazone Scaffold as Non-Nucleosidic Competitive, Reversible Inhibitors of Human Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Regioisomeric Analogues of Naphthyl-N-Acylhydrazone Derivatives and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of New Naphthyl Aceto Hydrazone-Based Metal Complexes: Micellar Interactions, DNA Binding, Antimicrobial, and Cancer Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Methodology to probe subunit interactions in ribonucleotide reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates | PLOS One [journals.plos.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Quantitation of cellular deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Apoptosis western blot guide | Abcam [abcam.com]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 23. blog.cellsignal.com [blog.cellsignal.com]

- 24. journals.biologists.com [journals.biologists.com]

- 25. journals.biologists.com [journals.biologists.com]

- 26. Ribonucleotide reductase large subunit (RRM1) as a novel therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Depletion of Deoxyribonucleotide Pools Is an Endogenous Source of DNA Damage in Cells Undergoing Oncogene-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Inhibition of the ATR-CHK1 pathway in Ewing sarcoma cells causes DNA damage and apoptosis via the CDK2-mediated degradation of RRM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Distinct but Concerted Roles of ATR, DNA-PK, and Chk1 in Countering Replication Stress during S Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 30. The thioredoxin system determines CHK1 inhibitor sensitivity via redox-mediated regulation of ribonucleotide reductase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 31. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 32. biorxiv.org [biorxiv.org]

- 33. Knockdown of RRM1 in tumor cells promotes radio-/chemotherapy induced ferroptosis by regulating p53 ubiquitination and p21-GPX4 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. P53 suppresses ribonucleotide reductase via inhibiting mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (E/Z)-N'-Salicylidene-acetohydrazide (NSAH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize the geometric isomers of N'-Salicylidene-acetohydrazide (NSAH), a member of the hydrazone class of compounds. Due to their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties, a thorough structural elucidation of hydrazones like NSAH is crucial for drug discovery and development.[1] This document outlines the detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, presents expected data in a comparative format, and illustrates the general workflow for synthesis and characterization.

Introduction to (E/Z)-NSAH

N'-Salicylidene-acetohydrazide (NSAH) is a hydrazone synthesized via the condensation reaction between salicylaldehyde (B1680747) and acetohydrazide. The presence of a carbon-nitrogen double bond (C=N) in the hydrazone linkage gives rise to the possibility of geometric isomerism, resulting in (E) and (Z) diastereomers. The spatial arrangement of the substituents around this double bond can significantly influence the compound's physicochemical properties and biological activity. Therefore, unambiguous identification of each isomer is essential.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below. These protocols are based on established methods for the characterization of hydrazone derivatives.[1][2]

Synthesis of this compound

A general method for the synthesis of hydrazide-hydrazone derivatives involves the condensation of a hydrazide with an aldehyde.[1][2]

Materials:

-

Salicylaldehyde (1 mmol)

-

Acetohydrazide (1 mmol)

-

Absolute Ethanol (B145695) (25 mL)

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Dissolve acetohydrazide (1 mmol) in absolute ethanol (15 mL) in a round-bottom flask.

-

Add salicylaldehyde (1 mmol) to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.[2]

-

Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1][2]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the crude product with cold ethanol and purify by recrystallization from a suitable solvent to obtain the NSAH product.

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the detailed molecular structure of hydrazones, including the stereochemistry around the C=N double bond.[1]

-

Sample Preparation: Dissolve the NSAH sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Internal Standard: Use Tetramethylsilane (TMS) as an internal standard.[1]

-

Data Analysis: The chemical shifts (δ) and coupling constants (J) of the protons and carbons, particularly the imine proton (-N=CH-), are diagnostic for distinguishing between the (E) and (Z) isomers. The ratio of the isomers in a mixture can be determined by integrating the respective signals in the ¹H NMR spectrum.[3]

2.2.2. Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the NSAH molecule, confirming the formation of the hydrazone linkage.[1]

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film.

-

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands for the different functional groups.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of NSAH and to study its fragmentation pattern, which can provide further structural confirmation.[1]

-

Ionization Method: Obtain the mass spectrum using either Electron Ionization (EI) or Electrospray Ionization (ESI).[1]

-

Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the molecule's structure.

Spectroscopic Data Presentation

The following tables summarize the expected quantitative spectroscopic data for the (E) and (Z) isomers of NSAH based on typical values for salicylidene hydrazones.

NMR Spectroscopy Data (in DMSO-d₆)

| Assignment | (E)-NSAH | (Z)-NSAH |

| ¹H NMR (δ, ppm) | ||

| -OH | ~11.5 (s, 1H) | ~10.5 (s, 1H) |

| -NH | ~11.0 (s, 1H) | ~10.0 (s, 1H) |

| -N=CH | ~8.5 (s, 1H) | ~8.0 (s, 1H) |

| Aromatic-H | 6.8-7.8 (m, 4H) | 6.8-7.8 (m, 4H) |

| -CH₃ | ~2.1 (s, 3H) | ~2.3 (s, 3H) |

| ¹³C NMR (δ, ppm) | ||

| C=O | ~170 | ~175 |

| C=N | ~145 | ~150 |

| Aromatic-C | 115-160 | 115-160 |

| -CH₃ | ~20 | ~22 |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The downfield shift of the imine proton in the E-isomer is a common feature used for isomer identification.

IR Spectroscopy Data

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| O-H | Stretching | 3200-3400 (broad) |

| N-H | Stretching | 3100-3300 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=O (amide I) | Stretching | 1660-1680 |

| C=N | Stretching | 1600-1630 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-N | Stretching | 1250-1350 |

Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₉H₁₀N₂O₂ |

| Molecular Weight | 178.19 g/mol |

| Expected [M]⁺ or [M+H]⁺ (m/z) | 178 or 179 |

| Key Fragments (m/z) | Fragments corresponding to the loss of acetyl, salicyl, or other stable neutral molecules. |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

(E/Z)-NSAH solubility in different solvents

An In-Depth Technical Guide on the Solubility of (E/Z)-N-salicylidene-2-aminophenol (NSAH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-salicylidene-2-aminophenol (NSAH) is a Schiff base compound of interest in various chemical and pharmaceutical research areas. Its utility is intrinsically linked to its physicochemical properties, with solubility being a critical parameter for reaction chemistry, formulation, and biological applications. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of the (E/Z) isomers of NSAH. While specific quantitative solubility data for NSAH is not extensively documented in publicly available literature, this document outlines the established experimental protocols for its determination and discusses the expected solubility trends based on its molecular structure.

Introduction to (E/Z)-NSAH

N-salicylidene-2-aminophenol (NSAH) is an organic compound characterized by an imine (Schiff base) linkage formed from the condensation of salicylaldehyde (B1680747) and 2-aminophenol. The molecule possesses two phenolic hydroxyl groups and aromatic rings, contributing to its chemical reactivity and potential as a ligand for metal complexes. The carbon-nitrogen double bond of the imine group gives rise to geometric isomerism, resulting in (E) and (Z) configurations. The ratio and stability of these isomers can be influenced by the solvent environment. Understanding the solubility of this compound in different solvents is paramount for controlling reaction conditions, developing purification strategies, and formulating delivery systems in pharmaceutical contexts.

Predicted Solubility Profile of NSAH

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] The structure of NSAH features both polar and non-polar characteristics:

-

Polar Features: Two hydroxyl (-OH) groups capable of hydrogen bonding. The nitrogen atom in the imine group also contributes to the molecule's polarity.

-

Non-polar Features: Three aromatic rings (two phenolic and one derived from the aniline (B41778) precursor) provide significant non-polar character.

Based on this structure, a qualitative solubility profile can be predicted:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): NSAH is expected to have moderate solubility in these solvents due to the potential for hydrogen bonding between the solvent and the hydroxyl groups of NSAH.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are likely to be effective at dissolving NSAH. They can engage in dipole-dipole interactions and can accept hydrogen bonds from NSAH's hydroxyl groups.

-

Non-polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in non-polar solvents, as the non-polar interactions would be insufficient to overcome the intermolecular forces (including hydrogen bonding) between NSAH molecules.

-

Aqueous Solvents (e.g., Water): Due to its significant non-polar aromatic structure, NSAH is predicted to be sparingly soluble or practically insoluble in water, especially at neutral pH.[2] The solubility in aqueous media is expected to be highly pH-dependent; solubility may increase under basic conditions where the phenolic protons can be removed to form a more soluble salt.

Experimental Protocol for Solubility Determination

The most widely accepted and robust method for determining the equilibrium solubility of a compound is the Saturated Shake-Flask (SSF) method .[3] This method ensures that true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.

Materials and Equipment

-

This compound (solid, pure form)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, DMSO, Hexane)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)[1]

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis Spectrophotometer

Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a known volume of each selected solvent to the corresponding vials.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. This typically requires 24 to 48 hours.[3] A preliminary time-course experiment can be run to confirm the time to equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, centrifuge the vials at a high speed to pellet the remaining undissolved solid.[3]

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining microscopic particles.[1] This step is critical to prevent artificially high solubility readings.

-

Quantification:

-

Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC).

-

Analyze the concentration of NSAH in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy.[4]

-

A calibration curve must be generated using standard solutions of NSAH at known concentrations to ensure accurate quantification.[1]

-

-

Data Reporting: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units of mg/mL or mol/L at the specified temperature.

Data Presentation

Quantitative solubility data obtained from the experimental protocol should be organized into a clear and concise table for comparative analysis.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetonitrile | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 |

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the Saturated Shake-Flask solubility determination method.

Conclusion

The solubility of (E/Z)-N-salicylidene-2-aminophenol is a fundamental property that dictates its application in scientific research and development. While specific data is sparse, this guide provides the necessary theoretical background and a detailed, robust experimental protocol based on the industry-standard shake-flask method. By following this methodology, researchers can reliably determine the solubility of NSAH in various solvents, enabling informed decisions in experimental design, process development, and formulation. The generation of such data is a critical step in the comprehensive characterization of this versatile compound.

References

In-depth Technical Guide: Stability and Degradation of (E/Z)-NSAH

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-NSAH, chemically known as 2-hydroxy-N'-[(E/Z)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide, is an aroylhydrazone of interest in medicinal chemistry. As with any potential therapeutic agent, a thorough understanding of its chemical stability and degradation profile is paramount for drug development, formulation, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the known and anticipated stability and degradation characteristics of this compound, based on available literature for this compound and structurally related aroylhydrazones.

NSAH is a non-nucleoside inhibitor of human ribonucleotide reductase (hRR). The molecule exists as E/Z isomers due to the restricted rotation around the C=N double bond. The (E)-isomer is generally the more thermodynamically stable and is the form typically isolated during synthesis.

Physicochemical Properties and Synthesis

A summary of the physicochemical properties of NSAH is provided in Table 1.

Table 1: Physicochemical Properties of NSAH

| Property | Value |

| Chemical Name | 2-hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide |

| Synonyms | NSAH, Naphthyl salicylic (B10762653) acyl hydrazone |

| Molecular Formula | C₁₈H₁₄N₂O₃ |

| Molecular Weight | 306.32 g/mol |

| CAS Number | 1099592-35-4 |

| Appearance | Light yellow to yellow solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C |

Stability Profile of this compound

Direct and comprehensive stability studies on this compound are limited in publicly available literature. However, based on the known chemistry of the aroylhydrazone functional group and related compounds, a general stability profile can be inferred. The primary routes of degradation for aroylhydrazones include hydrolysis and photodegradation.

Hydrolytic Stability

The hydrazone bond (C=N-N) is susceptible to hydrolysis, which would lead to the cleavage of NSAH into its constituent aldehyde (2-hydroxy-1-naphthaldehyde) and hydrazide (2-hydroxybenzohydrazide). The rate of hydrolysis is typically dependent on pH and temperature.

Structural modifications to the aroylhydrazone scaffold have been shown to influence hydrolytic stability. Electron-donating groups on the aryl aldehyde ring can increase the stability of the hydrazone bond.[1] Given the presence of the electron-donating hydroxyl group on the naphthaldehyde ring of NSAH, it may possess a degree of hydrolytic stability compared to unsubstituted analogues.

Table 2: General Hydrolytic Stability of Aroylhydrazones

| Condition | Expected Stability of NSAH | Rationale |

| Acidic pH | Likely susceptible to hydrolysis. | Acid catalysis of hydrazone cleavage is a common mechanism. |

| Neutral pH | Expected to be relatively stable. | Hydrolysis is generally slower at neutral pH for many hydrazones. |

| Basic pH | Stability may vary; potential for catalysis. | Base-catalyzed hydrolysis is possible, though often less efficient than acid catalysis for hydrazones. |

| Elevated Temperature | Degradation rate will likely increase. | As with most chemical reactions, hydrolysis is expected to be accelerated by heat. |

Photostability

Aroylhydrazones can be susceptible to photodegradation. The presence of multiple aromatic rings and chromophores in the NSAH structure suggests that it may absorb UV-visible light, potentially leading to photochemical reactions. A common photochemical reaction for hydrazines and hydrazides is the cleavage of the N-N bond.[2] Visible light photocatalysis has been shown to effectively cleave the N-N bond of various hydrazine (B178648) and hydrazide derivatives.[2]

Table 3: General Photostability of Aroylhydrazones

| Condition | Expected Stability of NSAH | Rationale |

| UV Light Exposure | Potential for degradation. | The aromatic and hydrazone moieties can absorb UV radiation, leading to photochemical reactions. |

| Visible Light Exposure | Potential for degradation, especially in the presence of photosensitizers. | Photo-induced cleavage of the N-N bond in hydrazides can occur under visible light.[2] |

Potential Degradation Pathways

Based on the chemical structure of NSAH and the known reactivity of aroylhydrazones, the following degradation pathways are proposed.

Hydrolytic Degradation

The primary hydrolytic degradation pathway is expected to be the cleavage of the hydrazone bond to yield 2-hydroxy-1-naphthaldehyde (B42665) and 2-hydroxybenzohydrazide (B147611).

Caption: Proposed hydrolytic degradation pathway of this compound.

Photodegradation

Photodegradation could proceed via cleavage of the N-N bond, potentially leading to the formation of N-substituted amides and other radical-derived products.

Caption: Proposed photodegradation pathway of this compound via N-N bond cleavage.

Experimental Protocols for Stability and Degradation Analysis

To definitively determine the stability and degradation profile of this compound, a series of experimental studies should be conducted. The following protocols are based on standard pharmaceutical industry practices and methodologies reported for related compounds.

Synthesis of (E)-NSAH

The synthesis of the (E)-isomer of NSAH is a prerequisite for stability studies. A general procedure involves the condensation reaction of the corresponding aldehyde and hydrazide.

Protocol:

-

Dissolve equimolar amounts of 2-hydroxy-1-naphthaldehyde and 2-hydroxybenzohydrazide in a suitable solvent such as methanol (B129727) or ethanol.

-

Add a few drops of a catalytic amount of acetic acid.

-

Reflux the mixture for 1-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3][4]

-

Cool the reaction mixture to room temperature.

-

Collect the resulting crystalline solid by filtration.

-

Wash the solid with cold methanol and dry in air.

-

Recrystallize from a suitable solvent, such as methanol, to obtain pure (E)-NSAH.[3]

References

- 1. Modifying aroylhydrazone prochelators for hydrolytic stability and improved cytoprotection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Fluoro-N′-[(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. impactfactor.org [impactfactor.org]

(E/Z)-NSAH Stereoisomerism and Chiral Resolution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism of (E/Z)-N-salicylidene-α-amino acids (NSAH) and the methodologies for their chiral resolution. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, data presentation, and visualization of key concepts.

Introduction to (E/Z)-NSAH Stereoisomerism

N-salicylidene-α-amino acid Schiff bases (NSAHs) are formed through the condensation reaction between salicylaldehyde (B1680747) and an α-amino acid. These compounds exhibit two main forms of stereoisomerism: (E/Z) isomerism around the imine (C=N) double bond and chirality at the α-carbon inherited from the amino acid precursor.

The (E/Z) isomerism, also known as geometric isomerism, arises from the restricted rotation around the carbon-nitrogen double bond. The Z-isomer is generally more stable due to the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom. This hydrogen bond leads to a downfield shift of the phenolic proton in ¹H NMR spectra.[1][2] The ratio of E to Z isomers can be influenced by the solvent and temperature.[3]

In addition to geometric isomerism, the presence of a chiral center at the α-carbon of the amino acid moiety results in the existence of enantiomers (R and S forms). The combination of (E/Z) isomerism and enantiomerism leads to a mixture of four possible stereoisomers for a given NSAH: (E,R), (E,S), (Z,R), and (Z,S).

The stereochemistry of NSAH and their derivatives is crucial as it can significantly influence their biological activity. Many salicylanilide (B1680751) and amino acid derivatives have shown a range of biological activities, including antimicrobial and anticancer effects.[4][5][6][7][8] The specific spatial arrangement of functional groups in each stereoisomer can lead to differential interactions with biological targets such as enzymes and receptors.

Synthesis of this compound

The synthesis of NSAH is typically a straightforward condensation reaction between salicylaldehyde and an α-amino acid. The general procedure involves heating equimolar amounts of the reactants in a suitable solvent.[9]

Experimental Protocol: General Synthesis of NSAH

Materials:

-

Salicylaldehyde

-

α-Amino acid (e.g., Alanine, Phenylalanine, Valine)

-

Ethanol (B145695) or Methanol

-

Sodium hydroxide (B78521) (optional, as a catalyst)[10]

Procedure:

-

Dissolve the α-amino acid in a minimal amount of aqueous sodium hydroxide solution (if using a catalyst) or directly in ethanol/methanol.

-

Add an equimolar amount of salicylaldehyde to the amino acid solution.

-

Heat the reaction mixture at an appropriate temperature (e.g., 50-80 °C) with continuous stirring for 30 minutes to several hours.[9]

-

The formation of the Schiff base is often indicated by a color change to yellow or orange.

-

Cool the reaction mixture to room temperature to allow the product to crystallize.

-

Filter the resulting solid product, wash with a cold solvent (e.g., ethanol or ether), and dry under vacuum.[9]

The resulting product is typically a mixture of E and Z isomers. The ratio of these isomers can be determined using ¹H NMR spectroscopy by integrating the signals of protons that are distinct for each isomer, such as the imine proton or the phenolic proton.[1][11]

(E/Z) Isomer Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization and differentiation of this compound isomers.

NMR Spectroscopic Data

The chemical shifts of key protons, particularly the imine proton (-CH=N-) and the phenolic proton (-OH), are sensitive to the geometry around the C=N bond. In the Z-isomer, the intramolecular hydrogen bond between the phenolic -OH and the imine nitrogen causes a significant downfield shift of the phenolic proton signal. Conversely, the imine proton in the Z-isomer is typically shifted upfield compared to the E-isomer.[1][11]

Table 1: Representative ¹H NMR Chemical Shift Data for (E/Z)-Isomers of N-salicylidene-amino acids

| Compound | Isomer | Imine Proton (δ, ppm) | Phenolic Proton (δ, ppm) |

| N-salicylidene-phenylalanine | E | ~8.5 | ~12.0 |

| Z | ~8.3 | ~13.5 | |

| N-salicylidene-alanine | E | ~8.4 | ~11.8 |

| Z | ~8.2 | ~13.3 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The workflow for synthesizing and characterizing this compound isomers is depicted in the following diagram.

Caption: Workflow for the synthesis and characterization of this compound isomers.

Chiral Resolution of NSAH

The separation of the enantiomers of NSAH is a critical step for evaluating their individual biological activities. The two primary methods for chiral resolution are diastereomeric crystallization and chiral chromatography.

Diastereomeric Crystallization

This classical resolution technique involves the reaction of the racemic NSAH with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can be separated by fractional crystallization.[12][13][14]

Materials:

-

Racemic NSAH

-

Chiral resolving agent (e.g., a chiral amine like (R)-(+)-α-methylbenzylamine or a chiral acid like L-tartaric acid)

-

Suitable solvent (e.g., ethanol, acetonitrile)

Procedure:

-

Dissolve the racemic NSAH in a suitable solvent.

-

Add an equimolar amount of the chiral resolving agent to the solution.

-

Heat the mixture to ensure complete dissolution and then allow it to cool slowly to room temperature.

-

One of the diastereomeric salts will preferentially crystallize out of the solution due to lower solubility.

-

Filter the crystals and wash with a small amount of cold solvent.

-

The other diastereomer remains in the mother liquor and can be recovered by evaporation of the solvent.

-

To recover the enantiomerically pure NSAH, treat the separated diastereomeric salt with an acid (if a chiral amine was used as the resolving agent) or a base (if a chiral acid was used) to break the salt linkage.

-

Extract the pure enantiomer with an organic solvent.

-

Determine the enantiomeric excess (e.e.) of the resolved product using chiral HPLC or by measuring the specific rotation.[12][15][16][17][18]

The logical workflow for diastereomeric resolution is illustrated below.

Caption: Process flow for chiral resolution by diastereomeric crystallization.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[9][19][20] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including amino acid derivatives.[21][22][23][24][25]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Mobile Phase:

-

A mixture of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol) is commonly used for normal-phase separations.[22][26]

-

Additives such as trifluoroacetic acid (TFA) for acidic compounds or diethylamine (B46881) (DEA) for basic compounds may be required to improve peak shape and resolution.[23]

Procedure:

-

Prepare a solution of the racemic NSAH in the mobile phase.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

-

The two enantiomers will elute at different retention times.

-

Optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.

Table 2: Exemplary Chiral HPLC Separation Parameters for Amino Acid Derivatives

| Analyte Class | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |

| N-protected amino acids | Chiralpak IC | n-Hexane/Ethanol/TFA | 1.0 | 254 |

| Underivatized amino acids | CHIROBIOTIC T | Methanol/Water/Formic Acid | 0.5 | 220 |

Note: These are general conditions and require optimization for specific NSAH compounds.

The following diagram illustrates the principle of chiral HPLC separation.

Caption: Principle of enantiomeric separation by chiral HPLC.

Biological Activity and Signaling Pathways

While specific data on the differential biological activity of NSAH enantiomers is limited in the public domain, it is a well-established principle in pharmacology that enantiomers can exhibit significantly different potencies and efficacies. For instance, one enantiomer may be therapeutically active while the other is inactive or even toxic.

Amino acid Schiff bases have been investigated for a variety of biological activities, including as anticancer agents that may target signaling pathways such as the AMPK/mTOR pathway and inhibit enzymes like hexokinase.[27] The precise mechanism of action and the signaling pathways modulated by NSAH stereoisomers remain an active area of research. Given that NSAH are derivatives of amino acids, it is plausible that they could interact with amino acid transporters or signaling pathways that sense amino acid levels.

Further research is needed to elucidate the specific molecular targets of NSAH enantiomers and to understand how their stereochemistry dictates their biological effects. This knowledge is essential for the rational design and development of new therapeutic agents based on the NSAH scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Chiral Analysis of Proteins and Peptides [mdpi.com]

- 3. staff.najah.edu [staff.najah.edu]

- 4. Salicylanilide esters of N-protected amino acids as novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 8. fujc.pp.ua [fujc.pp.ua]

- 9. chromatographytoday.com [chromatographytoday.com]

- 10. Design of New N-Salicylidene Alanine Transition Metal Schiff-Base Complexes with Zn(II), Mn(II), Fe(II), and Fe(III): Synthesis, Characterization, Toxicity, and Computational Studies of the Potential Metal-Ligand Binding Sites | European Journal of Applied Sciences [journals.scholarpublishing.org]

- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 12. Specific rotation - Wikipedia [en.wikipedia.org]

- 13. Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 18. Specific_rotation [chemeurope.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pharmtech.com [pharmtech.com]

- 24. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview | Springer Nature Experiments [experiments.springernature.com]

- 26. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 27. mdpi.com [mdpi.com]

Commercial Suppliers and Technical Guide for (E/Z)-NSAH, a Non-Nucleoside Ribonucleotide Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (E/Z)-N-stearoyl-4-hydroxysphinganine (NSAH), a reversible and competitive non-nucleoside inhibitor of ribonucleotide reductase (RR). This document outlines commercial sources for this compound, detailed experimental protocols for its synthesis and isomer separation, and a summary of its mechanism of action.

Commercial Availability of (E/Z)-NSAH and its Analogs

This compound and its synonyms, such as N-Stearoyl-phytosphingosine, are available from several commercial suppliers. The table below summarizes the offerings from various vendors, providing researchers with options for procurement based on purity, quantity, and formulation.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| MedChemExpress | This compound | 54009-41-9 | >98% | 5 mg, 10 mg, 50 mg, 100 mg |

| CD BioGlyco | N-Stearoyl-phytosphingosine | 34354-88-6 | >98% | 5 mg |

| Sigma-Aldrich | N-Stearoyl-phytosphingosine | 34354-88-6 | ≥98% (GC) | 5 mg |

| ChemicalBook | N-Stearoyl-phytosphingosine | 34354-88-6 | ≥98% | 5 mg, 50 mg |

| CymitQuimica | N-Stearoyl-Phytosphingosine | 34354-88-6 | >98% | 5 mg |

| Larodan | N-Stearoyl-Phytosphingosine | 34354-88-6 | >98% | 5 mg |

Mechanism of Action: Inhibition of Ribonucleotide Reductase